5-phenylpentanoyl Chloride

Descripción general

Descripción

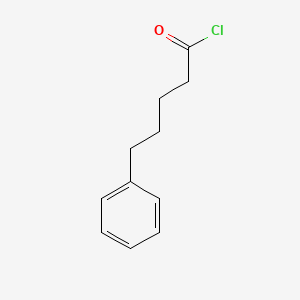

5-Phenylpentanoyl chloride is an organic compound with the molecular formula C11H13ClO. It is a derivative of pentanoic acid, where the hydrogen atom of the carboxyl group is replaced by a phenyl group and the hydroxyl group is replaced by a chlorine atom. This compound is used in various chemical reactions and has applications in different fields of scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 5-Phenylpentanoyl chloride can

Actividad Biológica

5-Phenylpentanoyl chloride is an acyl chloride derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological activity, and potential applications of this compound, supported by relevant case studies and research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-phenylpentanoic acid with thionyl chloride (SOCl₂). This reaction yields the acyl chloride with high efficiency. The general reaction can be summarized as follows:

The product is often purified through distillation, yielding a yellow oil with a high purity level, as indicated by NMR spectroscopy results .

2.1 Anticancer Properties

Research indicates that derivatives of this compound may exhibit anticancer properties. In a study assessing various compounds for their cytotoxic effects against cancer cell lines, it was found that certain derivatives showed significant inhibition of cell proliferation in breast (MCF-7) and lung carcinoma (A-549) cell lines .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15 |

| A-549 | 20 | |

| HT-1080 | 25 |

2.2 Antiviral Activity

In addition to anticancer effects, some studies have explored the antiviral potential of compounds related to this compound. Although specific data on this compound is limited, related compounds have shown activity against various viruses, suggesting a potential pathway for further research in antiviral applications .

The biological activity of this compound may be attributed to its ability to inhibit specific enzymes involved in cellular processes. For instance, its derivatives have been studied as inhibitors of thymidylate synthase, an enzyme crucial for DNA synthesis and repair . This inhibition can lead to apoptosis in rapidly dividing cancer cells.

4. Case Studies and Research Findings

Several studies have investigated the biological effects of acyl chlorides similar to this compound:

- Thymidylate Synthase Inhibition : A study demonstrated that certain derivatives could effectively inhibit thymidylate synthase, leading to decreased proliferation in cancer cell lines .

- Cytotoxicity Studies : In vitro studies showed that compounds derived from this compound exhibited significant cytotoxicity against various cancer cell lines, highlighting their potential as chemotherapeutic agents .

- Anti-inflammatory Properties : Some derivatives have also been noted for their anti-inflammatory effects in animal models, suggesting a broader therapeutic potential beyond oncology .

Aplicaciones Científicas De Investigación

Applications in Organic Synthesis

1. Intermediate for Pharmaceutical Compounds:

5-Phenylpentanoyl chloride serves as a crucial intermediate in the synthesis of various pharmaceutical agents. It can be utilized to create amides and other derivatives that exhibit biological activity. For instance, it has been employed in the synthesis of α-ketoamides that act as inhibitors for specific enzymes involved in lipid metabolism .

2. Diastereoselective Synthesis:

The compound has been used in diastereoselective syntheses, where it acts as a reagent to introduce chiral centers in organic molecules. A notable example involves its reaction with Evans' auxiliary to produce diastereomerically pure secondary alcohols with high yields .

3. Antiviral and Anticancer Research:

Research indicates potential antiviral properties linked to compounds derived from this compound. Some studies have explored its derivatives for anticancer activity, suggesting a broader application in therapeutic development against malignancies.

Case Studies

Propiedades

IUPAC Name |

5-phenylpentanoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c12-11(13)9-5-4-8-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSHULXBTMXBAAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70450053 | |

| Record name | 5-phenylpentanoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20371-41-9 | |

| Record name | 5-phenylpentanoyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70450053 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.